molecular formula C13H11Cl2FN2 B8732658 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole CAS No. 63418-92-8

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole

Cat. No.: B8732658
CAS No.: 63418-92-8
M. Wt: 285.14 g/mol
InChI Key: YXLSKCJEXMHMIV-UHFFFAOYSA-N
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Description

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives with different substituents. Examples are:

  • 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-
  • 2H-Indazole, 3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-

Uniqueness

The uniqueness of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and potential interactions with biological targets .

Properties

CAS No.

63418-92-8

Molecular Formula

C13H11Cl2FN2

Molecular Weight

285.14 g/mol

IUPAC Name

3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C13H11Cl2FN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2

InChI Key

YXLSKCJEXMHMIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

10.0 Parts of 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7 -hexahydro-3H-indazol-3-one and 7.3 parts of phosphorous oxychloride were mixed and heated to 130°-150° for six hours. The reaction mixture was dissolved in 100 parts of chloroform. The organic solution containing the product was washed successively with three portions of 25 parts each of 10% sodium hydroxide and then washed with 50 parts water. The chloroform solution was dried with 2-10 parts of anhydrous sodium sulfate and then filtered. The solvent was removed under a reduced pressure on a rotary evaporator. The resulting thick oil was purified by sublimation at 100°-120° at 0.5-1.5 mm. pressure to yield 7.8 parts of white crystalline material with m.p. 88°-89.5°.
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Synthesis routes and methods III

Procedure details

Ten parts of 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one and 50 parts of chlorobenzene were charged to a Hastalloy C-lined shaker tube. The vessel was closed, charged with 10 parts of phosgene from a pressurized cylinder, and heated to 130° with constant shaking for 4 hours. The vessel was cooled to 25° C, vented, opened and discharged. The product mixture was evaporated under reduced pressure to give 10.1 parts of 2-(4-chloro-2-fluorophenyl)-3-chloro,4,5,6,7-tetrahydro-2H-indazole, m.p. 82°-85°. (90.7% pure as determined by gas chromatography).
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Synthesis routes and methods IV

Procedure details

Fifty parts of 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one and 26 parts of mixed xylenes were charged to a 3-neck, round-bottomed flask fitted with a mechanical stirrer, dry ice condenser, an addition funnel with a gas inlet and dry ice condenser above it. The mixture was heated to 140° C with agitation under a nitrogen atmosphere. Phosgene was condensed into the addition funnel from a pressurized cylinder, and 20.9 parts of phosgene was added dropwise over several minutes. After 1 hour, the temperature of the reaction mixture was raised to 150° and held there for 2 hours. The solvent was then removed by vacuum distillation and the melted product was poured into a dish and allowed to cool. There was obtained 52.1 parts of 2-(4-chloro-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-2H-indazole, m.p. 72°-80° (70.3% pure as determined by gas chromatography).
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Synthesis routes and methods V

Procedure details

One hundred parts of 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one was heated under a nitrogen atmosphere (nitrogen was slowly passed through the system at atmospheric pressure) in a 3-neck, round-bottomed flask, fitted with a mechanical stirrer, dry ice condenser, an addition funnel with a gas-inlet and dry ice condenser above it. Phosgene was condensed into the addition funnel from a pressurized cylinder, and 44 parts of phosgene was added dropwise over 2 hours, maintaining a temperature of 178°-180° in the reaction mixture for the first 11/2 hours and allowing it to fall to 135° during the last 1/2 hour. The dry ice in the condenser was removed and the excess phosgene was passed through a 10% sodium hydroxide solution as it evaporated. The reaction mixture was poured out into a pan and allowed to cool. There was obtained 100.6 parts of 2-(4-chloro-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-2H-indazole, m.p. 81°-85° (80.4% pure as determined by gas chromatography).
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